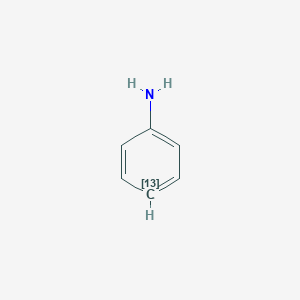

Aniline-4-13C

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aniline-4-13C can be synthesized through various methods. One common approach involves the reduction of nitrobenzene-4-13C. The nitro group is introduced to benzene via nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), followed by reduction using reagents such as zinc (Zn), tin (Sn), or iron (Fe) with hydrochloric acid (HCl) .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The nitrobenzene-4-13C is produced in bulk and subsequently reduced to this compound using catalytic hydrogenation or other reduction methods .

Analyse Des Réactions Chimiques

Types of Reactions: Aniline-4-13C undergoes various chemical reactions, including:

Oxidation: Aniline can be oxidized to produce compounds such as nitrosobenzene, nitrobenzene, and azobenzene.

Reduction: Aniline can be reduced to form cyclohexylamine.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common with aniline.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel (Ni) are employed.

Major Products:

Oxidation: Produces nitrosobenzene, nitrobenzene, and azobenzene.

Reduction: Produces cyclohexylamine.

Substitution: Produces various substituted anilines depending on the reaction.

Applications De Recherche Scientifique

Chemical Synthesis

Aniline-4-13C serves as a valuable precursor in organic synthesis. Its isotopic labeling allows for the tracking of carbon atoms during chemical reactions, providing insights into reaction mechanisms and pathways. This is particularly useful in:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon-13 isotope enhances NMR signals, enabling clearer structural analysis of compounds. This is crucial for determining the structure and dynamics of complex molecules.

- Synthesis of Pharmaceuticals : Aniline derivatives are often used in the synthesis of various bioactive molecules, including pharmaceuticals. The carbon-13 labeling can help in studying metabolic pathways and interactions within biological systems.

Biological Research

Research involving this compound has revealed its role in understanding biological processes, particularly its effects on cellular mechanisms:

- Oxidative Stress Studies : Aniline exposure has been shown to induce oxidative stress and apoptosis in cells, leading to DNA damage and cellular dysfunction. Studies have demonstrated that aniline can increase reactive oxygen species (ROS) levels, which contribute to oxidative damage and potential carcinogenic effects . this compound can be utilized to trace these effects at a molecular level.

- Toxicological Assessments : The compound is also significant in evaluating the toxicological impacts of aniline derivatives on various biological systems. Research indicates that exposure can lead to hematological alterations and increased incidences of tumors in animal models . Understanding these effects is essential for risk assessments related to environmental exposure.

Environmental Studies

This compound plays a role in environmental toxicology, particularly in assessing the degradation and metabolic fate of aniline compounds in ecosystems:

- Biodegradation Studies : The isotopic labeling allows researchers to trace the degradation pathways of aniline in various environmental conditions. This helps in understanding how pollutants are transformed and their potential impacts on human health and ecosystems.

Data Table: Comparison of Aniline Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Aniline | C6H5NH2 | Basic structure for many derivatives |

| This compound | C6H4(13C)NH2 | Isotopically labeled for tracing studies |

| 2-Bromoaniline | Bromine at ortho position | More reactive due to steric hindrance |

| 3-Bromoaniline | Bromine at meta position | Different reactivity patterns |

| 4-Chloroaniline | Chlorine instead of bromine | Lower toxicity compared to brominated analogs |

Case Studies

- Oxidative Stress Induction : A study demonstrated that exposure to aniline led to significant increases in ROS levels and subsequent DNA damage in hepatocytes. The use of this compound allowed for precise tracking of these processes, providing insights into the mechanisms behind aniline's toxicity .

- Toxicological Impact Assessment : Research involving chronic exposure to aniline hydrochloride showed dose-related toxicity affecting erythrocytes, with increased methemoglobinemia observed. This compound was instrumental in tracing metabolic changes over time, enhancing understanding of long-term health effects .

- Environmental Fate Studies : Investigations into the biodegradation pathways of aniline derivatives using isotopically labeled compounds like this compound have provided valuable data on how these substances are transformed in natural environments, informing regulatory policies on chemical safety and pollution control.

Mécanisme D'action

The mechanism of action of Aniline-4-13C is primarily related to its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This helps in understanding molecular structures, reaction mechanisms, and dynamic processes .

Comparaison Avec Des Composés Similaires

Aniline-13C6: All six carbons in the benzene ring are labeled with carbon-13.

Aniline-1-13C: Only the first carbon in the benzene ring is labeled with carbon-13.

Aniline-15N: The nitrogen atom is labeled with nitrogen-15.

Uniqueness: Aniline-4

Activité Biologique

Aniline-4-13C, a carbon-labeled derivative of aniline, has garnered attention in various fields of research due to its biological activity. This document explores the compound's biological properties, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a modified form of aniline where the carbon atom at the para position is replaced with a carbon-13 isotope. This modification allows for enhanced tracking and analysis in biological systems using nuclear magnetic resonance (NMR) spectroscopy. The synthesis of aniline derivatives often involves electrophilic aromatic substitution, where various substituents can be introduced to modify biological activity.

1. Oxidative Stress Induction

Research indicates that aniline compounds can induce oxidative stress in cells. A study demonstrated that exposure to aniline leads to increased levels of reactive oxygen species (ROS), which contribute to lipid peroxidation and mitochondrial dysfunction. Specifically, aniline exposure resulted in elevated malondialdehyde (MDA) levels and decreased glutathione (GSH) levels, indicating oxidative damage .

2. Apoptosis and Cell Viability

This compound has been shown to affect cell viability and induce apoptosis in various cell lines. In a study involving primary cultured hepatocytes, aniline exposure resulted in a concentration-dependent reduction in cell viability and increased apoptotic markers. The addition of antioxidants like N-acetylcysteine (NAC) mitigated these effects, suggesting that ROS play a critical role in aniline-induced cytotoxicity .

1. Acute Toxicity

Aniline compounds exhibit significant acute toxicity. Studies have reported that exposure can lead to methemoglobinemia—a condition where hemoglobin is unable to carry oxygen effectively—along with hematological changes such as reduced erythrocyte counts and increased Heinz bodies . The lowest observed adverse effect level (LOAEL) for aniline hydrochloride was identified at 30 mg/kg-day .

2. Carcinogenic Potential

The carcinogenicity of aniline has been evaluated in animal models, with findings indicating an increased incidence of tumors in specific organs, particularly the spleen. Evidence suggests that structural analogs like o-toluidine exhibit similar carcinogenic properties . Therefore, the potential for this compound to act as a carcinogen warrants careful consideration in both laboratory and clinical settings.

Therapeutic Applications

Despite its toxicity, aniline derivatives have been explored for therapeutic applications:

1. Cancer Treatment

Aniline derivatives have shown promise as anticancer agents. For instance, modifications on the aniline structure have led to compounds that exhibit cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma). IC50 values for some derivatives ranged from 1.4 to 6 μM .

2. Antimicrobial Activity

Certain aniline-containing compounds have demonstrated antimicrobial properties. For example, derivatives synthesized from parthenolide exhibited significant anti-leukemic activity against MEC1 chronic lymphocytic leukemia cells . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds' efficacy.

Data Tables

| Biological Activity | IC50 Values (µM) | Cell Line |

|---|---|---|

| Aniline Derivative 3a | 12.5 | MEC1 CLL Cell Line |

| Aniline Derivative 3b | 11.7 | MEC1 CLL Cell Line |

| Aniline Derivative 3c | 12.9 | MEC1 CLL Cell Line |

| Aniline Derivative (various) | 1.4 - 6 | K562 & MCF-7 Cancer Cell Lines |

Case Studies

Case Study: Aniline-Induced Hepatotoxicity

A study on primary cultured hepatocytes showed that exposure to aniline resulted in significant oxidative stress markers and apoptosis indicators. The protective role of NAC highlighted the potential for therapeutic interventions aimed at countering oxidative damage caused by environmental toxins like aniline .

Case Study: Anticancer Efficacy of Aniline Derivatives

Research focusing on various synthesized derivatives indicated that specific modifications could enhance anticancer activity while minimizing toxicity. The exploration of SARs led to the identification of promising candidates for further development in cancer therapy .

Propriétés

IUPAC Name |

(413C)cyclohexatrienamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=[13CH]1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437383 | |

| Record name | Aniline-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-71-2 | |

| Record name | Aniline-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55147-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.